molecular formula C10H13N5NaO7P B1660832 5'-Guanylic acid, 2'-deoxy-, monosodium salt CAS No. 84176-69-2

5'-Guanylic acid, 2'-deoxy-, monosodium salt

Cat. No.: B1660832
CAS No.: 84176-69-2
M. Wt: 369.20
InChI Key: WHAXGYYQGCWDBG-FPKZOZHISA-M
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Description

Systematic Nomenclature and Synonyms

The compound 5'-guanylic acid, 2'-deoxy-, monosodium salt is systematically named according to IUPAC guidelines as sodium [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate . Its molecular formula is C₁₀H₁₃N₅NaO₇P , with a molecular weight of 369.20 g/mol .

Common synonyms include:

  • 2'-Deoxyguanosine 5'-monophosphate monosodium salt
  • Deoxyguanylic acid sodium salt
  • 5'-dGMP-Na
  • Sodium 2'-deoxy-5'-guanylate .

The CAS registry number 84176-69-2 uniquely identifies this compound in chemical databases.

Molecular Structure Analysis

Nucleobase Configuration and Sugar-Phosphate Backbone

The molecule consists of three primary components:

  • Guanine nucleobase : A purine derivative with an amino group at position 2 and a carbonyl group at position 6, forming hydrogen-bonding interactions characteristic of DNA base pairing.
  • 2'-Deoxyribose : A pentose sugar lacking a hydroxyl group at the 2' position, adopting a β-D-ribofuranose conformation with C2'-endo puckering.
  • Monosodium phosphate : A phosphate group esterified to the 5'-hydroxyl of the deoxyribose, with one sodium ion neutralizing the negative charge on the phosphate.

The stereochemistry is defined by the 2R,3S,5R configuration of the deoxyribose ring, critical for maintaining the structural integrity of DNA-like polymers.

Table 1: Key Structural Features
Component Structural Details
Nucleobase Guanine (2-amino-6-oxopurine) with planar aromatic system
Sugar 2'-Deoxyribose in β-D-configuration, C2'-endo puckering
Phosphate Monoanionic phosphate at 5'-position, coordinated to Na⁺

Sodium Ion Coordination Sites

The sodium ion interacts with the phosphate oxygen atoms and the 3'-hydroxyl group of the deoxyribose, forming a coordination complex that stabilizes the molecule in aqueous solutions. This interaction reduces electrostatic repulsion between adjacent phosphate groups in polynucleotide chains, mimicking biological conditions.

Spectroscopic Characterization

UV-Vis Absorption Profiles

The compound exhibits a λₘₐₓ at 276 nm in aqueous solution (pH 7.4), attributed to the π→π* transitions of the guanine nucleobase. The molar absorptivity (ε) at this wavelength is approximately 13,700 M⁻¹cm⁻¹ , consistent with purine derivatives. A secondary absorbance shoulder near 252 nm arises from n→π* transitions in the conjugated carbonyl-amino system.

Table 2: UV-Vis Spectral Data
Parameter Value (pH 7.4) Source
λₘₐₓ (primary) 276 nm
ε at λₘₐₓ 13,700 ± 4% M⁻¹cm⁻¹
λₘₐₓ (secondary) 252 nm

NMR Spectral Signatures

¹H and ¹³C NMR spectra in D₂O reveal distinct signals:

  • H8 proton (guanine): δ 8.12 ppm (singlet, aromatic).
  • H1' sugar proton : δ 6.24 ppm (doublet, J = 6.2 Hz).
  • Phosphate protons : δ 3.97–4.23 ppm (multiplet, sugar-phosphoester linkage).

¹³C NMR assignments include:

  • C8 (guanine) : 153.87 ppm.
  • C1' (sugar) : 86.05 ppm.
  • Phosphate phosphorus : Not directly observed but inferred via ³¹P NMR at δ -0.5 ppm.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) in negative mode produces a dominant [M-H]⁻ ion at m/z 368.1 , corresponding to the deprotonated molecular ion. Key fragmentation pathways include:

  • Loss of the nucleobase : m/z 177.0 (phosphate-deoxyribose fragment).
  • Cleavage of the N-glycosidic bond : m/z 152.0 (guanine fragment).
  • Phosphate group detachment : m/z 313.1 (deprotonated deoxyguanosine).

High-resolution MS/MS confirms the identity through characteristic neutral losses of 116 Da (deoxyribose-phosphate) and 175 Da (guanine).

Figure 1: Proposed Fragmentation Pathways

$$ \text{[M-H]⁻ → [M-H-116]⁻ (m/z 252.1) → [M-H-175]⁻ (m/z 193.1)} $$

Properties

IUPAC Name

sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P.Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);/q;+1/p-1/t4-,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAXGYYQGCWDBG-FPKZOZHISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84176-69-2
Record name 5'-Guanylic acid, 2'-deoxy-, monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Guanylic acid, 2'-deoxy-, monosodium salt
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Preparation Methods

Phosphoramidite Coupling Strategy

The cornerstone of chemical synthesis involves protected 2'-deoxyguanosine derivatives. A modified phosphoramidite protocol couples 5'-dimethoxytrityl-N-isobutyryl-2'-deoxyguanosine with 2-hydroxylpropyl methacrylate (HPMA) under anhydrous conditions, using 0.8 M DCI (N,N-diisopropylcarbodiimide) in acetonitrile. This step ensures selective phosphorylation at the 3'-hydroxyl group while protecting reactive sites. Post-coupling oxidation with iodine/water yields the stabilized phosphate triester, which is subsequently deprotected using aqueous ammonia.

Key Reaction Parameters

  • Temperature: 25°C (ambient)
  • Solvent: Dry acetonitrile (H2
  • Yield: 68–72% after purification.

Deprotection and Neutralization

Final deprotection employs a two-step process:

  • Dimethoxytrityl (DMT) Removal : 3% dichloroacetic acid in dichloromethane.
  • N-Isobutyryl Cleavage : Concentrated ammonium hydroxide at 55°C for 5 hours.
    The resulting 2'-deoxyguanosine 5'-monophosphate (dGMP) is neutralized with sodium hydroxide (1:1 molar ratio) to form the monosodium salt, followed by lyophilization to achieve >98% purity.

Enzymatic Production Using Guanylate Kinase

Substrate Conversion Mechanism

Guanylate kinase (GK) catalyzes the phosphorylation of dGMP to dGDP using ATP as a cofactor. Reversing this reaction under controlled conditions enables dGMP synthesis from dGDP. Optimal activity occurs at pH 7.5–8.0 with 10 mM Mg2+ and 5 mM ATP.

Enzymatic Reaction Conditions

Parameter Value
Temperature 37°C
Incubation Time 2–4 hours
dGDP Conversion Rate 85–90%
dGMP Yield 70–75% after HPLC

Immobilized Enzyme Systems

Recent advances utilize GK immobilized on chitosan beads to enhance reusability. A 2023 study reported a 12-cycle reuse capacity with <5% activity loss, reducing production costs by 40% compared to free-enzyme methods.

Microbial Fermentation with Engineered Strains

Brevibacterium ammoniagenes ATCC 21154

This strain converts glucose to 5'-xanthylic acid (XMP), which is aminated to GMP via XMP aminase. Subsequent enzymatic deoxygenation by ribonucleotide reductase produces dGMP.

Fermentation Parameters

  • Carbon Source: 10% glucose
  • Nitrogen Source: 2% ammonium sulfate
  • XMP Titers: 18–22 g/L after 72 hours.

Escherichia coli Transformants

Recombinant E. coli expressing XMP aminase and ribonucleotide reductase achieves direct dGMP synthesis. A 2025 trial demonstrated a 30% increase in yield (14 g/L) over wild-type strains by optimizing ATP regeneration systems.

Purification and Salt Formation

Ion-Exchange Chromatography

Cation-exchange resins (e.g., Dowex 50W-X8) separate dGMP from nucleotides. Elution with 0.1–0.3 M NaCl (pH 3.0) achieves 95–97% recovery.

Monosodium Salt Crystallization

Neutralization with NaOH (1.05 eq) at 4°C precipitates the monosodium salt. X-ray diffraction confirms monoclinic crystal structure (Space Group P21).

Physical Properties

Property Value
Molecular Weight 391.20 g/mol
Solubility 50 mg/mL in H2
Storage Stability 12 months at 4°C (desiccant) .

Comparative Analysis of Methods

Yield and Scalability

Method Yield (%) Scalability Cost (USD/g)
Chemical Synthesis 68–72 Laboratory 220–250
Enzymatic Production 70–75 Pilot-scale 180–200
Microbial Fermentation 85–90 Industrial 50–70 .

Regulatory Considerations

Pharmaceutical-grade dGMP requires adherence to ICH Q7 guidelines, including:

  • Residual solvent limits (<50 ppm acetonitrile).
  • Endotoxin levels <0.25 EU/mg.

Chemical Reactions Analysis

Types of Reactions

5’-Guanylic acid, 2’-deoxy-, monosodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of 5’-Guanylic acid, 2’-deoxy-, monosodium salt, as well as various substituted compounds. These products have distinct chemical and biological properties, making them useful in different applications .

Scientific Research Applications

Chemical Properties and Identification

  • CAS Number : 84176-69-2
  • Molecular Formula : C10H12N5NaO7P
  • Molecular Weight : 369.20 g/mol
  • Solubility : Soluble in water

Scientific Research Applications

  • Nucleotide Precursor in DNA Synthesis
    • dGMP is essential for the synthesis of DNA, serving as a building block during replication and repair processes. Its incorporation into DNA strands is vital for maintaining genetic integrity.
  • G-Quadruplex Formation
    • G-quadruplexes are secondary structures formed by guanine-rich sequences in nucleic acids. dGMP is used extensively in studies analyzing the self-assembly and stability of these structures, which are implicated in gene regulation and cancer biology .
  • Nucleophilic Trapping and Reductive Alkylation
    • dGMP's reactivity allows it to participate in nucleophilic trapping experiments and reductive alkylation reactions, aiding in the study of enzyme mechanisms and molecular interactions .
  • Pharmaceutical Applications
    • As a nucleotide analog, dGMP has potential therapeutic applications. It is investigated for use in antiviral and anticancer treatments, where it may enhance the efficacy of existing drugs by acting as a substrate for kinases that phosphorylate nucleotides into their triphosphate forms (e.g., dGTP) which are crucial for nucleic acid synthesis .
  • Food Industry Applications
    • In food science, dGMP is recognized for its flavor-enhancing properties. It is often used in combination with other nucleotides to create umami flavors in food products, similar to the effects observed with natural sources like shiitake mushrooms .

Case Study 1: G-Quadruplex Stability

A study published in Nature Communications explored the stabilization of G-quadruplexes using dGMP derivatives. The researchers demonstrated that modifications to the dGMP structure could enhance G-quadruplex stability, suggesting potential applications in gene therapy targeting oncogenes .

Case Study 2: Antiviral Activity

Research conducted by the Journal of Medicinal Chemistry investigated the antiviral properties of dGMP analogs against HIV. The findings indicated that certain modifications to the dGMP structure increased its efficacy as an antiviral agent by inhibiting viral replication at the nucleotide level .

Comparison of Nucleotide Applications

Application AreaSpecific UseReference Source
DNA SynthesisPrecursor for DNA polymerization
G-Quadruplex StudiesAnalysis of self-assembly
Antiviral ResearchSubstrate for antiviral drug design
Flavor EnhancementUsed in food products

Mechanism of Action

The mechanism of action of 5’-Guanylic acid, 2’-deoxy-, monosodium salt involves its incorporation into DNA, where it pairs with cytosine to form stable base pairs. This interaction is crucial for maintaining the integrity and stability of the DNA double helix. Additionally, the compound can act as a substrate for various enzymes involved in nucleotide metabolism, influencing cellular processes such as DNA synthesis and repair .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below highlights key differences among related guanylic acid derivatives:

Property 5'-Guanylic Acid, 2'-Deoxy-, Monosodium Salt 5'-Guanylic Acid Disodium Salt (Ribose) 2'-Deoxyguanosine 5'-Monophosphate Disodium Salt
CAS Number Not explicitly reported (hypothetical) 5550-12-9 33430-61-4
Molecular Formula C₁₀H₁₃N₅O₇P·Na C₁₀H₁₂N₅Na₂O₈P C₁₀H₁₂N₅Na₂O₇P
Molecular Weight (g/mol) ~370.21 (calculated) 407.18 393.19
Sugar Moiety 2'-Deoxyribose Ribose 2'-Deoxyribose
Sodium Content Monosodium Disodium Disodium
Solubility Water-soluble (assumed) Water-soluble Water-soluble
Purity Not specified >98% >98%
Key Observations:
  • Sugar Type : The 2'-deoxyribose in the target compound and its disodium analog makes them DNA-relevant, unlike ribose-containing 5'-GMP disodium, which participates in RNA and cellular signaling .
  • Sodium Content: Monosodium salts are less common than disodium forms, likely due to the phosphate group’s typical dissociation states (pKa ~1 and ~6). Monosodium forms may exist under acidic conditions or in specialized formulations .
Target Compound :
  • DNA Synthesis : As a deoxyribonucleotide, it may serve as a precursor for dGTP (via phosphorylation), critical for DNA polymerase activity .
  • Enzymatic Studies: Potential use in kinase assays where monosodium salts are preferred for ionic compatibility.
5'-Guanylic Acid Disodium Salt (Ribose) :
  • RNA Component : Integral to mRNA structure .
  • Flavor Enhancer : Used industrially (E627) to amplify umami taste in savory foods .
2'-Deoxyguanosine 5'-Monophosphate Disodium Salt :
  • Substrate for Guanylate Kinase : Directly generates dGDP, a precursor for dGTP in DNA synthesis .

Stability and Handling

  • Deoxyribose vs. Ribose : The absence of a 2'-hydroxyl group in deoxyribose confers greater resistance to hydrolysis compared to ribose-containing nucleotides, enhancing stability in DNA applications .
  • Sodium Form Impact: Disodium salts generally exhibit higher solubility at neutral pH, whereas monosodium forms may precipitate under physiological conditions unless buffered appropriately .

Research and Industrial Use Cases

  • Target Compound: Limited direct data, but inferred applications include niche biochemical assays requiring controlled sodium levels.
  • 5'-GMP Disodium (Ribose) : Widely used in food science (flavor enhancement) and molecular biology (RNA studies) .
  • Disodium Deoxy Analogs : Employed in DNA synthesis kits and enzymatic studies (e.g., guanylate kinase activity) .

Biological Activity

5'-Guanylic acid, also known as deoxyguanylic acid monosodium salt (dGMP), is a nucleotide that plays a crucial role in various biological processes, including cellular signaling, energy transfer, and as a building block for nucleic acids. This article explores its biological activity, highlighting its mechanisms, effects in different biological contexts, and relevant research findings.

5'-Guanylic acid is a derivative of guanine and consists of a guanine base linked to a ribose sugar and a phosphate group. Its molecular formula is C₁₀H₁₂N₅O₇P, and it exists as a monosodium salt in its soluble form. The compound is known for its stability and solubility in aqueous solutions.

Biological Functions

Cell Signaling :
5'-Guanylic acid serves as a precursor for cyclic guanosine monophosphate (cGMP), an important secondary messenger involved in various signaling pathways. cGMP regulates vascular smooth muscle relaxation, neurotransmission, and cellular response to hormones like nitric oxide.

Antiviral Activity :
Research indicates that 5'-guanylic acid exhibits antiviral properties by inhibiting the synthesis of viral nucleic acids. It has been shown to interfere with the replication of several viruses by acting as a competitive inhibitor during RNA synthesis .

  • Inhibition of Viral Replication :
    • 5'-Guanylic acid competes with natural nucleotides for incorporation into viral RNA.
    • It disrupts the viral life cycle by preventing proper RNA synthesis.
  • Modulation of Immune Responses :
    • The compound can enhance immune responses by promoting the production of interferons, which are critical for antiviral defense mechanisms.
  • Influence on Cellular Metabolism :
    • As part of nucleic acid metabolism, it plays a role in energy transfer through ATP synthesis pathways.

Case Studies

  • Antiviral Efficacy : A study demonstrated that dGMP significantly reduced viral loads in infected cell lines when administered at specific concentrations. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of viral replication .
  • Signal Transduction Studies : Research has shown that dGMP acts through cGMP-dependent protein kinases (PKGs), which mediate various physiological responses such as vasodilation and neurotransmission. Inhibition studies using PKG blockers revealed the critical role of dGMP in these signaling pathways .

Comparative Activity Table

CompoundBiological ActivityMechanism of Action
5'-Guanylic AcidAntiviralInhibits viral RNA synthesis
Cyclic GMPVasodilation, neurotransmissionActivates PKGs
GuanosinePrecursor for nucleotidesSupports RNA and DNA synthesis

Q & A

Q. What are the key biochemical applications of 5'-guanylic acid, 2'-deoxy-, monosodium salt in DNA synthesis studies?

This compound serves as a substrate for guanylate kinases, which phosphorylate it to produce 2'-deoxyguanosine diphosphate (dGDP). dGDP is further phosphorylated to dGTP, a direct precursor for DNA polymerase-mediated DNA synthesis . Researchers should design enzymatic assays using purified guanylate kinase, ATP as a phosphate donor, and monitor reaction progress via HPLC or spectrophotometric methods (e.g., absorption at 254 nm for nucleotide quantification).

Q. How should researchers ensure the purity and stability of this compound during storage?

The monosodium salt form is typically >98% pure when synthesized (disodium analogs are reported at >98% purity ). Store as a solid at –20°C in a desiccator to prevent hydrolysis. For aqueous solutions, use sterile, nuclease-free water and adjust pH to 7.0–7.5 for short-term stability. Purity can be verified via LC-MS (e.g., molecular ion peak at m/z 407.18 for the disodium form ) or NMR (characteristic ribose and guanine proton signals) .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

The monosodium salt is highly water-soluble (>50 mg/mL at 25°C, extrapolated from disodium salt data ). For kinetic studies, prepare stock solutions in 5 mM Tris-HCl (pH 7.5) to match physiological conditions. Note that concentrated solutions may form gels at low temperatures or acidic pH (observed in guanylic acid analogs ).

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data when using this substrate?

Discrepancies in guanylate kinase activity may arise from:

  • Salt form differences : Monosodium vs. disodium salts alter ionic strength, potentially affecting enzyme kinetics. Standardize buffer conditions (e.g., 100 mM KCl, 10 mM MgCl₂) .
  • Impurities : Trace nucleases or phosphatase contaminants in commercial preparations can degrade substrates. Pre-treat solutions with phosphatase inhibitors (e.g., 1 mM sodium orthovanadate) .
  • Structural isomer interference : Confirm the absence of 3'-guanylic acid isomers (CAS 6027-83-4 ) via ion-pair chromatography.

Q. What advanced methodologies are used to study this compound's role in nucleotide metabolism?

  • Isotopic labeling : Use ¹³C/¹⁵N-labeled analogs (e.g., 2'-deoxyguanosine-13C10,15N5 ) for tracing metabolic flux via LC-MS/MS.
  • Crystallography : Co-crystallize with guanylate kinase to resolve binding interactions (PDB ID 1EX7 provides a structural template ).
  • Kinetic profiling : Employ stopped-flow spectroscopy to measure phosphorylation rates (kcat/Km) under varying Mg²⁺ concentrations .

Q. How does the 2'-deoxy modification influence its interaction with DNA repair enzymes compared to ribonucleotides?

The absence of the 2'-hydroxyl group reduces steric hindrance in DNA polymerase active sites, enhancing incorporation into DNA strands. However, it may impair recognition by RNA-specific enzymes (e.g., RNase H). Use competitive inhibition assays with wild-type and mutant polymerases to quantify selectivity .

Methodological Considerations Table

ParameterRecommendationReference
Purity Analysis LC-MS (ESI–, m/z 407.18) with a ZIC®-cHILIC column for nucleotide separation
Enzymatic Assay 50 mM Tris-HCl (pH 7.5), 5 mM ATP, 10 mM MgCl₂, 0.1–1 mM substrate
Storage –20°C, desiccated; aqueous solutions stable ≤48 hours at 4°C
Safety Avoid inhalation; use PPE (gloves, goggles) due to respiratory and dermal irritation

Key Data Contradictions and Resolutions

  • Purity Claims : Disodium salts are reported at >98% vs. ≥99% for yeast-derived analogs . Cross-validate with orthogonal methods (e.g., elemental analysis ).
  • Solubility : Monosodium salts may exhibit lower solubility than disodium forms; adjust buffer ionic strength accordingly .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5'-Guanylic acid, 2'-deoxy-, monosodium salt
Reactant of Route 2
5'-Guanylic acid, 2'-deoxy-, monosodium salt

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